Hydroxyprolyl-Tyrosine

Description

Contextualization within Peptide Chemistry and Post-Translational Modification Systems

Hydroxyprolyl-Tyrosine exists at the confluence of peptide chemistry and the study of post-translational modifications (PTMs). Peptides are fundamental biological molecules, and their synthesis and function are central areas of research. thieme-connect.com Dipeptides, the simplest peptides, are often studied as models for protein structure and function and are increasingly recognized for their own unique physiological roles. researchgate.net The synthesis of dipeptides can be achieved through several methods, including chemical synthesis (both solution-phase and solid-phase) and enzymatic synthesis. researchgate.netnumberanalytics.com

The "hydroxyprolyl" part of the dipeptide signifies a crucial PTM. Proline hydroxylation, the conversion of proline to hydroxyproline (B1673980) (Hyp), is a vital modification that occurs after the peptide chain is synthesized. nih.gov This hydroxylation is critical for the structural integrity of collagen, the most abundant protein in mammals. ontosight.aiwikipedia.org Similarly, tyrosine is also a frequent target of PTMs, most notably phosphorylation and sulfation. wikipedia.orgnih.govnih.gov These modifications are essential for regulating protein activity, signaling pathways, and protein-protein interactions. nih.govnih.gov The presence of a modified residue like hydroxyproline within a dipeptide structure such as this compound suggests a potential role as a bioactive molecule, possibly resulting from the degradation of larger proteins like collagen or serving as a unique signaling molecule itself. nih.govresearchgate.net

The study of peptides containing modified residues is a growing field. For instance, research into the chemical synthesis of complex glycopeptides has successfully incorporated both arabinosylated hydroxyproline and sulfated tyrosine into a single peptide chain, demonstrating the feasibility of creating and studying such modified molecules. acs.orgnih.govchemrxiv.org These synthetic endeavors are crucial for elucidating the specific functions of PTMs and the roles of modified peptides in biological systems. acs.org

Fundamental Significance of Hydroxyproline and Tyrosine Residues in Biological Systems

The importance of the this compound dipeptide can be inferred from the fundamental roles of its constituent amino acids, hydroxyproline and tyrosine.

Hydroxyproline (Hyp): Hydroxyproline is a non-essential amino acid, meaning it is synthesized within the body. scielo.org.bo Its primary and most well-understood role is as a major component of collagen, where it makes up about 13.5% of the protein's structure. wikipedia.org The hydroxylation of proline residues is catalyzed by prolyl hydroxylase enzymes and is essential for the stability of the collagen triple helix. ontosight.ai This stability is what gives connective tissues their strength. ontosight.ai Beyond its structural role in collagen, free hydroxyproline resulting from collagen degradation is involved in several metabolic processes, including the regulation of gene expression, apoptosis, and energy production. nih.govresearchgate.net It is not reutilized for protein synthesis but is degraded into other compounds. researchgate.net

Tyrosine (Tyr): Tyrosine is a conditionally essential amino acid with a polar side group containing a phenol (B47542) functionality. wikipedia.org This structure makes it a versatile participant in numerous biological processes.

Protein Synthesis: It is one of the 20 standard amino acids used by cells to build proteins. wikipedia.org

Post-Translational Modification: The hydroxyl group on tyrosine's phenol ring is a key site for phosphorylation by protein kinases. wikipedia.org Tyrosine phosphorylation is a critical mechanism in signal transduction pathways that control cell growth, differentiation, and metabolism. wikipedia.orgnih.gov Tyrosine can also undergo sulfation, a modification that affects secreted proteins. nih.gov

Precursor to Bioactive Molecules: Tyrosine is the starting material for the synthesis of several vital substances, including neurotransmitters like dopamine, norepinephrine, and epinephrine (B1671497) (the catecholamines), as well as thyroid hormones and the pigment melanin. wikipedia.org

Molecular Recognition: The physicochemical properties of tyrosine make it exceptionally effective at mediating molecular interactions, playing a dominant role in the binding sites of many proteins. nih.gov

The combination of hydroxyproline, a key structural and metabolic component, with tyrosine, a crucial signaling and precursor molecule, suggests that the dipeptide this compound could possess unique biological activities worthy of investigation.

Historical and Contemporary Methodological Paradigms in Dipeptide Research

The study of dipeptides has evolved significantly with advancements in chemical and analytical techniques.

Historical and Classical Methods:

Solution-Phase Synthesis: This is the traditional method for peptide synthesis, involving the stepwise addition of amino acids in a solution. While flexible, it can be time-consuming and challenging for complex peptides. numberanalytics.com

Early Analytical Techniques: Initial studies relied on methods like paper chromatography and electrophoresis to separate and identify peptides and their constituent amino acids. scielo.org.bo

Contemporary Methodologies:

Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, this method revolutionized peptide chemistry. peptide.com By anchoring the growing peptide chain to a solid resin support, reagents can be used in excess to drive reactions to completion, and purification is simplified. numberanalytics.compeptide.com This remains a preferred method for synthesizing bioactive peptides. researchgate.net

Enzymatic Synthesis: This approach uses enzymes to form peptide bonds, offering high specificity and mild reaction conditions, which is advantageous for preventing unwanted side reactions. researchgate.netnumberanalytics.com

Advanced Analytical Platforms: Modern dipeptide research heavily relies on the coupling of separation techniques with mass spectrometry. Capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful platforms for the comprehensive profiling and quantification of hundreds of dipeptides in biological samples. researchgate.netacs.org These methods can distinguish between structural isomers (e.g., Pro-Tyr vs. Tyr-Pro), which is crucial for accurate analysis. researchgate.netacs.org

Microwave-Assisted Synthesis and Flow Chemistry: These newer technologies accelerate peptide synthesis, improve yields, and offer greater control over reaction conditions. numberanalytics.com

These modern techniques enable researchers to not only synthesize specific dipeptides like this compound but also to search for them in complex biological mixtures and quantify their levels, paving the way for understanding their physiological relevance. researchgate.netacs.org

| Era | Synthesis Methods | Analytical Methods | Key Advantages |

|---|---|---|---|

| Historical/Classical | Solution-Phase Synthesis numberanalytics.com | Paper Chromatography, Electrophoresis scielo.org.bo | Fundamental for initial discoveries |

| Contemporary | Solid-Phase Peptide Synthesis (SPPS) numberanalytics.compeptide.com | LC-MS/MS, CE-MS/MS researchgate.netacs.org | Efficiency, ease of purification numberanalytics.com |

| Enzymatic Synthesis researchgate.netnumberanalytics.com | High specificity, mild conditions numberanalytics.com | ||

| Microwave-Assisted Synthesis numberanalytics.com | Accelerated synthesis, improved yields numberanalytics.com | ||

| Flow Chemistry numberanalytics.com | Enhanced efficiency and control numberanalytics.com |

Overview of Research Trajectories for Modified Amino Acids within Peptides

Research into peptides containing modified amino acids is a dynamic and expanding field, driven by the understanding that such modifications dramatically increase the functional diversity of proteins and peptides.

Key Research Directions:

Elucidating Biological Function: A primary goal is to understand how PTMs, such as proline hydroxylation and tyrosine sulfation, affect the biological activity of peptides. nih.govacs.org These modifications can influence peptide conformation, stability, and interaction with receptors. nih.gov For example, studies on plant peptide hormones show that hydroxylation and subsequent glycosylation of proline, along with tyrosine sulfation, are critical for their signaling roles. nih.govacs.org

Drug Design and Development: Modified peptides are a major focus in drug discovery. Modifications can enhance properties like stability against degradation by enzymes, the ability to cross biological barriers, and binding affinity to therapeutic targets. nih.gov Dipeptides and their mimetics are being designed as inhibitors for enzymes like proteases and kinases. numberanalytics.comnih.gov

Biomarker Discovery: The presence and quantity of specific modified peptides in biological fluids can serve as biomarkers for diseases. For instance, because hydroxyproline is a major component of collagen, its levels can be an indicator of collagen turnover and have been studied in the context of various diseases. nih.govwikipedia.org

Advanced Synthesis and Engineering: There is a continuous effort to develop new chemical and biotechnological methods to create peptides with novel modifications. sioc-journal.cnnih.gov This includes residue-specific modification techniques and the incorporation of non-natural amino acids to generate peptides with enhanced or entirely new functions. nih.govrsc.org Research on biotherapeutics has led to the development of in silico predictors to anticipate and potentially prevent unwanted PTMs like proline hydroxylation and tyrosine sulfation during the manufacturing process. tandfonline.comtandfonline.com

The study of dipeptides like this compound fits within this trajectory. Investigating its synthesis, stability, and interaction with biological targets could reveal new signaling pathways or metabolic roles, potentially leading to new therapeutic strategies or diagnostic markers.

| Research Area | Objective | Example Application/Finding |

|---|---|---|

| Functional Elucidation | Understand the role of PTMs in peptide activity. nih.gov | Tyrosine sulfation and proline hydroxylation are critical for plant peptide hormone signaling. nih.govacs.org |

| Drug Design | Improve therapeutic properties of peptides. nih.gov | Designing dipeptide mimetics as enzyme inhibitors. numberanalytics.comnih.gov |

| Biomarker Discovery | Identify disease indicators in biological fluids. | Hydroxyproline levels as a marker for collagen turnover. nih.govwikipedia.org |

| Synthetic Innovation | Develop methods to create novel modified peptides. sioc-journal.cnnih.gov | Chemical synthesis of glycopeptides with both sulfated tyrosine and arabinosylated hydroxyproline. acs.org |

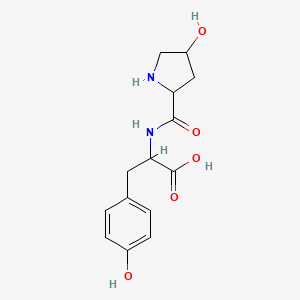

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O5 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-2-[(4-hydroxypyrrolidine-2-carbonyl)amino]propanoic acid |

InChI |

InChI=1S/C14H18N2O5/c17-9-3-1-8(2-4-9)5-12(14(20)21)16-13(19)11-6-10(18)7-15-11/h1-4,10-12,15,17-18H,5-7H2,(H,16,19)(H,20,21) |

InChI Key |

KYOLCXJAAOGMSB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Methodologies for Chemical Synthesis of Hydroxyprolyl Tyrosine and Its Derivatives for Research Applications

Solid-Phase Peptide Synthesis (SPPS) Approaches for Hydroxyprolyl-Tyrosine Construction

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for assembling peptides, including Hyp-Tyr, due to its efficiency and the ease of purification. cpcscientific.com In SPPS, the peptide chain is incrementally built on a solid resin support. nih.gov This approach allows for the use of excess reagents to drive reactions to completion, with byproducts and unreacted materials being easily removed by washing. cpcscientific.com

Selection and Incorporation of Optimized Hydroxyproline (B1673980) and Tyrosine Building Blocks

The successful synthesis of Hyp-Tyr via SPPS hinges on the selection of appropriately protected amino acid building blocks. For hydroxyproline, a common derivative is Fmoc-Hyp(tBu)-OH (N-α-Fmoc-O-tert-butyl-L-trans-4-hydroxyproline). sigmaaldrich.comsigmaaldrich.com The tert-butyl (tBu) group protects the hydroxyl function of hydroxyproline, preventing unwanted side reactions during peptide chain elongation. sigmaaldrich.comepo.orggoogle.com This building block is suitable for Fmoc-based SPPS strategies. sigmaaldrich.com

For tyrosine, a frequently used building block is Boc-Tyr(Bzl)-OH (N-Boc-O-benzyl-L-tyrosine), particularly in Boc-based SPPS. peptide.comsigmaaldrich.com The benzyl (B1604629) (Bzl) group serves to protect the phenolic hydroxyl group of tyrosine. cymitquimica.com However, it's noted that under the acidic conditions used for Boc deprotection, the benzyl group may migrate from the oxygen to the tyrosine ring, necessitating careful selection of alternative tyrosine derivatives for longer peptides. peptide.com Another option for Fmoc SPPS is Fmoc-Tyr(tBu)-OH, where the tert-butyl group protects the phenolic hydroxyl. thieme-connect.de

Table 1: Commonly Used Building Blocks for this compound Synthesis

| Building Block | CAS Number | Molecular Formula | Application |

| Fmoc-Hyp(tBu)-OH | 122996-47-8 | C₂₄H₂₇NO₅ | Fmoc SPPS |

| Boc-Tyr(Bzl)-OH | 2130-96-3 | C₂₁H₂₅NO₅ | Boc SPPS |

| Fmoc-Tyr(tBu)-OH | Not specified | Not specified | Fmoc SPPS |

Strategies for Orthogonal Protecting Group Management in Hyp-Tyr Synthesis

A key principle in complex peptide synthesis is the use of orthogonal protecting groups, which can be removed under different conditions without affecting other protecting groups. biosynth.comwikipedia.org This allows for selective deprotection and modification at specific sites within the peptide. biosynth.comiris-biotech.de

The most common orthogonal protection strategy in SPPS is the Fmoc/tBu combination. biosynth.comiris-biotech.de The Fmoc (fluorenylmethyloxycarbonyl) group, which temporarily protects the α-amino group, is base-labile and typically removed with piperidine. iris-biotech.de The tBu (tert-butyl) group, used for side-chain protection of residues like hydroxyproline and tyrosine, is acid-labile and is cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. wikipedia.orgiris-biotech.de

Another strategy involves the Boc/Bzl combination, which is considered quasi-orthogonal. biosynth.com Both the Boc (tert-butyloxycarbonyl) α-amino protecting group and the benzyl (Bzl) side-chain protecting group are removed by acid, but at different acid strengths. biosynth.com

For more complex syntheses, such as the introduction of post-translational modifications, additional orthogonal protecting groups are employed. Groups like Mtt (methyltrityl) and Mmt (methoxytrityl) are labile to dilute TFA and can be used for selective side-chain deprotection on the resin. iris-biotech.desigmaaldrich.com The Dde and ivDde groups are labile to hydrazine (B178648) and offer another level of orthogonality. sigmaaldrich.com For example, a tyrosine residue can be protected with a trityl (Trt) or 2-chlorotrityl (2-ClTrt) group on its side chain, allowing for its selective deprotection with 1% TFA in DCM. thieme-connect.desigmaaldrich.com This enables site-specific modifications like phosphorylation or glycosylation while the rest of the peptide remains protected. thieme-connect.de

Table 2: Examples of Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Condition | Typical Use |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | α-Amino protection |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | α-Amino protection |

| tert-Butyl | tBu | Strong Acid (e.g., TFA) | Side-chain hydroxyl/carboxyl |

| Benzyl | Bzl | Strong Acid / Hydrogenolysis | Side-chain hydroxyl/carboxyl |

| Methyltrityl | Mtt | Dilute Acid (e.g., 1% TFA) | Side-chain amine/hydroxyl |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Side-chain amine |

Solution-Phase Synthetic Routes for this compound Analogues

While SPPS is dominant, solution-phase synthesis remains a valuable method, particularly for the large-scale production of shorter peptides and for the synthesis of complex analogues that may be challenging to produce on a solid support. In solution-phase synthesis, coupling and deprotection reactions are carried out in a homogenous solution, with purification of intermediates at each step.

A key aspect of solution-phase synthesis is the chemoselective O-acylation of hydroxyamino acids like hydroxyproline and tyrosine. beilstein-journals.org This can be achieved by direct acylation with acyl halides or anhydrides under acidic conditions, allowing for the formation of side-chain esters without the need for protecting the amino and carboxyl groups. beilstein-journals.org This method has been used to prepare various O-acyl derivatives of hydroxyproline, which can then be used to synthesize diverse peptide analogues. beilstein-journals.org For example, conformationally constrained lysine (B10760008) analogues have been synthesized from 4-hydroxyproline (B1632879) in a multi-step solution-phase route, with the final products being suitably protected for subsequent use in SPPS. researchgate.net

Chemoenzymatic Synthesis Approaches for this compound and Related Peptides

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create complex molecules. This approach is particularly useful for introducing specific stereochemistry or for reactions that are difficult to control chemically.

Enzymes like lipases and acyltransferases are employed for the enantioselective acylation or hydrolysis of racemic alcohols, which can be a key step in preparing optically pure building blocks. mdpi.com For instance, lipases have been used in the kinetic resolution of racemic alcohols containing a tetrahydroquinoline moiety, a structure related to the proline ring system. mdpi.com

In the context of labeled amino acids, enzymes play a crucial role. For example, phenylalanine ammonia-lyase (PAL) can be used to synthesize isotopically labeled L-phenylalanine, a precursor to tyrosine. d-nb.info While direct enzymatic synthesis of the Hyp-Tyr dipeptide is less common, enzymes are instrumental in preparing the chiral precursors required for its chemical synthesis. The field of chemoenzymatic synthesis is rapidly expanding, offering powerful tools for constructing complex natural products and their analogues. nih.gov

Stereoselective Synthesis of Diastereomeric and Enantiomeric Forms of this compound

The control of stereochemistry is paramount in peptide synthesis, as the biological activity of a peptide is highly dependent on its three-dimensional structure. The synthesis of specific diastereomers and enantiomers of Hyp-Tyr requires precise control over the stereocenters in both the hydroxyproline and tyrosine residues.

Stereoselective synthesis of protected peptides containing β-hydroxy tyrosine has been achieved through the addition of N-azidoacetyl-4-isopropyl-1,3-thiazolidine-2-thione to dialkyl acetals, catalyzed by a nickel(II) complex. uma.es This method allows for the creation of peptide fragments with a protected β-hydroxy tyrosine in a stereoselective manner.

For hydroxyproline, methods have been developed to stereospecifically modify the 4-hydroxyl group. The "proline editing" approach involves incorporating Fmoc-4R-hydroxyproline into a peptide on a solid support, followed by selective modification of the hydroxyl group after the peptide chain is assembled. nih.gov This allows for the synthesis of peptides containing various 4R- and 4S-substituted prolines through reactions like Mitsunobu inversion, oxidation, and reduction. nih.gov For example, treatment of trans-4-hydroxy-L-proline with acetic anhydride (B1165640) followed by acid hydrolysis yields cis-4-hydroxy-D-proline, which can then be incorporated into peptides. beilstein-journals.org

Targeted Synthetic Routes for Post-Translationally Modified this compound

Post-translational modifications (PTMs) such as glycosylation and sulfation are crucial for the biological function of many peptides. chemrxiv.orgacs.org The synthesis of peptides containing these modifications requires specialized strategies.

A robust synthetic approach has been developed for the preparation of glycopeptides containing L-arabinosylated hydroxyproline and sulfated tyrosine. acs.orgnih.gov This involves the stereoselective synthesis of Fmoc-protected hydroxyproline building blocks that are already glycosylated with L-arabinofuranoside. acs.org The stereoselective glycosylation is achieved through an intramolecular aglycon delivery (IAD) method. chemrxiv.org These pre-glycosylated building blocks, along with a protected sulfated tyrosine, are then incorporated into the peptide chain using automated SPPS. acs.orgacs.org The synthesis of the plant peptide hormone PSY1, which contains both arabinosylated hydroxyproline and sulfated tyrosine, demonstrates the feasibility of this complex synthesis. chemrxiv.orgnih.govwur.nlwur.nl The deprotection strategy is also critical, with the acetyl groups on the arabinose often removed before the protecting group on the sulfated tyrosine to obtain the clean, fully modified peptide. chemrxiv.orgnih.gov

Synthesis of Phosphorylated Tyrosine-Containing Dipeptide Sequences

Phosphorylation of tyrosine residues is a key event in cellular signaling, and access to synthetic phosphotyrosine (pTyr)-containing peptides is crucial for studying these pathways. rsc.orgetsu.edusb-peptide.com The primary strategy for synthesizing peptides with a phosphorylated tyrosine is the "building block" approach, where a pre-phosphorylated and protected tyrosine derivative is incorporated directly during SPPS. rsc.orgnih.govjpt.comgoogle.com This method is generally preferred over post-synthetic phosphorylation (phosphorylating the peptide after assembly) for its efficiency and control. rsc.org

Several Fmoc (Fluorenylmethyloxycarbonyl)-protected phosphotyrosine building blocks are available for this purpose. sigmaaldrich.com Key examples include:

Fmoc-Tyr(PO(OBzl)OH)-OH : This is a popular and widely used derivative. The benzyl (Bzl) group protects the phosphate (B84403) monoester. However, the remaining acidic hydroxyl on the phosphate can sometimes lead to sluggish coupling reactions during peptide synthesis. google.comsigmaaldrich.com

Fmoc-Tyr(PO₃H₂)-OH : While being a cost-effective option with no need for phosphate deprotection steps, its unprotected phosphate group can cause slow coupling and side reactions, such as pyrophosphate formation, especially when adjacent to another phosphotyrosine residue. google.comsigmaaldrich.com

Fmoc-Tyr(PO(NMe₂)₂)-OH : This building block features a fully protected phosphodiamidate group, which improves solubility and prevents side reactions associated with free phosphate hydroxyls. sigmaaldrich.com The dimethylamino groups are removed under acidic conditions during the final cleavage step. sigmaaldrich.com

The synthesis of these building blocks itself involves phosphorylating a protected tyrosine derivative. A common method is phosphitylation using a phosphoramidite (B1245037) reagent, followed by oxidation of the resulting phosphite (B83602) triester (P(III)) to the more stable phosphate triester (P(V)). rsc.orgacs.org After the peptide chain is assembled using one of these building blocks, the final step involves treatment with a strong acid, such as trifluoroacetic acid (TFA), which cleaves the peptide from the solid support and removes the side-chain protecting groups to yield the desired phosphopeptide. rsc.org

| Building Block | Phosphate Protection | Key Characteristics |

| Fmoc-Tyr(PO(OBzl)OH)-OH | Partially protected (Benzyl ester) | Most popular; can have coupling issues due to free acid group. sigmaaldrich.com |

| Fmoc-Tyr(PO₃H₂)-OH | Unprotected | Cost-effective; prone to slow coupling and side reactions. sigmaaldrich.com |

| Fmoc-Tyr(PO(NMe₂)₂)-OH | Fully protected (Diamidate) | Improved solubility; avoids side reactions; requires acid hydrolysis for deprotection. sigmaaldrich.com |

Synthesis of Sulfated Tyrosine-Containing Dipeptide Sequences (e.g., within Plant Peptide Hormones)

Tyrosine O-sulfation is a critical post-translational modification found in various proteins and peptide hormones, including plant phytosulfokines (PSK), which regulate plant growth and immunity. nih.govoup.comfrontiersin.org The synthesis of sulfated peptides is challenging due to the acid-lability of the sulfate (B86663) ester bond, which can be cleaved during the final deprotection steps of SPPS. figshare.com

The most reliable method involves the incorporation of a pre-synthesized, protected sulfated tyrosine building block, such as Fmoc-Tyr(SO₃Na)-OH or Fmoc-Tyr(SO₃Np)-OH , during Fmoc-based SPPS. figshare.comchemrxiv.org The sodium salt version can suffer from poor solubility and sluggish coupling. researchgate.net The neopentyl (Np) protected version offers an alternative that is more stable to the acidic conditions used for final cleavage. chemrxiv.org Another approach involves using Fmoc-fluorosulfated tyrosine , which is stable during synthesis and is converted to the sulfated form post-cleavage. nih.gov

Post-synthetic sulfation of a fully assembled peptide containing a free tyrosine residue is an alternative strategy. This involves reacting the protected peptide with a sulfating agent, commonly a sulfur trioxide-pyridine complex (SO₃•py), before the final deprotection. cas.cz However, this method can be less efficient and harder to control than the building block approach.

For successful synthesis using the building block method, careful selection of the solid support and cleavage conditions is crucial. Using a highly acid-sensitive resin, like 2-chlorotrityl chloride resin, allows the peptide to be cleaved under milder acidic conditions that preserve the sulfate group. figshare.com Furthermore, conducting the final cleavage with TFA at low temperatures (e.g., 0 °C) significantly reduces the rate of desulfation compared to the removal of other acid-labile protecting groups. figshare.com The synthesis of plant hormones like Phytosulfokine (PSK), a pentapeptide with two sulfated tyrosines, has been successfully achieved using these optimized SPPS strategies. chemrxiv.orgrsc.orgrsc.orgnih.gov

Synthesis of Glycosylated Hydroxyproline-Containing Dipeptide Sequences (e.g., Arabinosylated Hydroxyproline)

The glycosylation of hydroxyproline (Hyp), particularly with L-arabinose, is a key post-translational modification in many plant proteins and peptide hormones, such as CLAVATA3 (CLV3) and PLANT PEPTIDE CONTAINING SULFATED TYROSINE 1 (PSY1). nih.govfrontiersin.orgnih.govoup.comnih.gov This modification can influence peptide conformation and biological activity. oup.comnih.gov The chemical synthesis of these glycopeptides is complex due to the need for stereoselective formation of the glycosidic bond.

The predominant strategy is a "building block" approach, where a glycosylated hydroxyproline monomer is synthesized first and then incorporated into the peptide chain via SPPS. nih.govchemrxiv.orgrsc.org This involves several key steps:

Preparation of an Arabinose Donor : An L-arabinose sugar is chemically modified with protecting groups and an "activating" group (e.g., a thioglycoside or trichloroacetimidate) to make it a suitable glycosyl donor. chemrxiv.orgacs.org

Glycosylation : The arabinose donor is reacted with a protected hydroxyproline acceptor, such as Fmoc-Hyp-OBn. This reaction is promoted by a Lewis acid and must be carefully controlled to ensure the desired β-anomeric stereochemistry of the glycosidic linkage. chemrxiv.orgacs.org Strategies like intramolecular aglycon delivery (IAD) have been developed to achieve high stereoselectivity. acs.org

Incorporation into SPPS : Once the Fmoc-protected arabinosylated hydroxyproline building block is prepared, it can be used in standard automated or manual SPPS protocols with common coupling reagents like HBTU. chemrxiv.orgacs.org

Syntheses of complex plant peptides like PSY1, which contains both sulfated tyrosine and tri-arabinosylated hydroxyproline, have been accomplished using this methodology. nih.govchemrxiv.orgacs.org The final deprotection requires a carefully orchestrated sequence to remove protecting groups from the sugars (e.g., acetyl groups) and the sulfate (e.g., neopentyl group) without damaging the delicate glycosidic or sulfate ester linkages. chemrxiv.orgacs.org

Site-Specific Chemical Derivatization and Functionalization Strategies

Beyond naturally occurring modifications, this compound dipeptides can be chemically derivatized at specific sites to install probes, labels, or other functionalities for research purposes. This allows for the study of peptide-protein interactions, cellular uptake, and conformational analysis.

The tyrosine residue offers several handles for modification:

Phenolic Hydroxyl Group : This group can be targeted for electrophilic aromatic substitution using diazonium salts or through "tyrosine click reactions" catalyzed by enzymes like horseradish peroxidase (HRP) or by photoredox catalysis. acs.orgresearchgate.netjst.go.jpprinceton.edu These methods allow for the attachment of bioorthogonal handles (e.g., azides, alkynes) for subsequent click chemistry.

Aromatic Ring : Palladium-catalyzed cross-coupling reactions on pre-functionalized (e.g., halogenated) tyrosine residues can introduce a wide array of chemical groups. nih.gov

The hydroxyproline residue provides a secondary hydroxyl group that can be functionalized:

4-Hydroxyl Group : This group can be modified through acylation to attach various carboxylic acids or through Mitsunobu reactions to introduce a wide range of substituents with stereochemical control. nih.govpku.edu.cn This "proline editing" approach, performed on the fully assembled peptide, allows for the creation of large libraries of functionally diverse peptides from a single hydroxyproline-containing precursor. nih.gov

The peptide's N-terminus (amino group) and C-terminus (carboxyl group) are also common sites for attaching fluorescent dyes, biotin (B1667282) tags for affinity purification, or other molecules to create tailored research tools. etsu.edu

Structural and Conformational Analysis of Hydroxyprolyl Tyrosine

Computational Modeling and Simulation Approaches

Computational methods provide atomic-level insights into the dynamic nature of Hydroxyprolyl-Tyrosine, exploring its conformational landscape and electronic properties in ways that are often inaccessible by experimental means alone.

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. uni-frankfurt.de For this compound, MD simulations allow for an exhaustive exploration of its conformational space by solving Newton's equations of motion for the system. These simulations can reveal the preferred three-dimensional arrangements of the dipeptide in different environments, such as in a vacuum or in an aqueous solution.

Key research findings from MD studies on analogous peptides, such as those containing proline or hydroxyproline (B1673980), indicate that the conformational flexibility of Hyp-Tyr is largely governed by several key factors:

The Peptide Bond: The linkage between the hydroxyproline and tyrosine residues can exist in either a cis or trans conformation. The trans form is generally energetically favored for most peptide bonds, but the presence of a proline-like residue significantly lowers the energy barrier for cis-trans isomerization, making the cis conformation more accessible than for other dipeptides.

Pyrrolidine (B122466) Ring Pucker: The five-membered ring of the hydroxyproline residue is not planar and can adopt various "puckered" conformations, typically described as Cγ-endo (down) or Cγ-exo (up). The hydroxylation at the Cγ position influences this preference, which in turn restricts the possible values of the backbone dihedral angle φ. illinois.edu

Side Chain Orientations: The simulations map the rotational freedom of the tyrosine side chain (dihedral angles χ1 and χ2), identifying the most stable rotameric states.

The output of an MD simulation is a trajectory file containing the coordinates of all atoms at discrete time steps. Analysis of this trajectory provides statistical information on the conformational ensemble of the molecule.

| Conformational Substate | Peptide Bond Isomer | Hyp Ring Pucker | Population (%) | Key Dihedral Angles (φ, ψ) |

|---|---|---|---|---|

| 1 | Trans | Cγ-exo | ~65% | (-70°, 150°) |

| 2 | Trans | Cγ-endo | ~20% | (-75°, -30°) |

| 3 | Cis | Cγ-exo | ~10% | (-80°, 160°) |

| 4 | Cis | Cγ-endo | ~5% | (-85°, -25°) |

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a highly accurate description of the electronic structure and energetics of molecules. researchgate.netresearchgate.netacs.org For this compound, these methods are used to determine the relative energies of different conformations, map the potential energy surface, and understand the nature of intramolecular interactions.

Studies on the analogous dipeptide L-prolyl-L-tyrosine have utilized DFT with the B3LYP functional to investigate its conformational properties. researchgate.net By performing geometry optimizations on various possible conformations, researchers can identify the global minimum energy structure and other low-energy, stable conformers. The calculations reveal that the stability of each conformation is dictated by a delicate balance of steric hindrance and non-covalent interactions, such as intramolecular hydrogen bonds. researchgate.net

In this compound, the hydroxyl group on the pyrrolidine ring introduces an additional site for hydrogen bonding, which can further stabilize certain conformations. Quantum chemical calculations can precisely quantify the energetic contribution of a hydrogen bond between the hydroxyproline -OH group and the carboxyl terminus or the tyrosine side chain. These calculations are also essential for predicting spectroscopic properties, such as vibrational frequencies, which can then be compared with experimental data. researchgate.net

| Conformer | Description of Intramolecular Interactions | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | Extended structure with favorable van der Waals contacts. | 0.00 |

| Conformer 2 | Folded structure with a weak hydrogen bond between the N-terminus and the tyrosine ring. | +1.25 |

| Conformer 3 | Alternative extended structure with different side-chain orientation. | +2.10 |

Data adapted from studies on the analogous L-prolyl-tyrosine dipeptide. The presence of a hydroxyl group in Hyp-Tyr would be expected to further modify these relative energies.

In silico methods, such as molecular docking, are used to predict how a small molecule like this compound might bind to a biological macromolecule, such as a protein receptor or enzyme. These predictions are crucial for understanding its potential biological activity.

Research has shown that related dipeptides can act as signaling molecules. For instance, prolyl-tyrosine (B28219) has been identified as an inhibitor of the LasR receptor, a key protein in the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa. researchgate.net Molecular docking simulations revealed that prolyl-tyrosine fits into the same binding pocket as the native autoinducer molecule. The binding is stabilized by a network of specific hydrogen bonds with receptor residues such as Tyr47, Tyr56, and Asp73. researchgate.net

Given its structural similarity, this compound is also a strong candidate for interacting with such receptors. The additional hydroxyl group on the hydroxyproline ring provides an extra hydrogen bond donor/acceptor, which could potentially enhance binding affinity or alter specificity compared to prolyl-tyrosine. In silico screening can prioritize Hyp-Tyr for experimental testing as a modulator of specific biological pathways.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide experimental data on the average structure and dynamics of this compound, complementing the theoretical insights from computational models.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of molecules in solution. For a dipeptide like this compound, 1D and 2D NMR experiments provide a wealth of information.

The ¹H NMR spectrum yields chemical shifts for each proton, which are highly sensitive to the local electronic environment and thus to the molecular conformation. uzh.ch For example, the chemical shifts of the α-protons can indicate secondary structure propensity. Furthermore, the presence of proline allows for the observation of two distinct sets of signals corresponding to the cis and trans isomers of the peptide bond, allowing for their quantification.

2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to connect the signals.

TOCSY establishes through-bond correlations, allowing for the assignment of all proton signals within a single amino acid residue.

| Proton | Residue | Expected Chemical Shift Range (ppm) | Information Provided |

|---|---|---|---|

| NH | Tyrosine | ~8.0-8.5 | Backbone conformation, solvent exposure |

| Hα | Hydroxyproline | ~4.3-4.5 | Backbone conformation, ring pucker |

| Hα | Tyrosine | ~4.5-4.7 | Backbone conformation |

| Hβ, Hγ, Hδ | Hydroxyproline | ~2.0-4.2 | Side chain conformation, ring pucker |

| Hβ | Tyrosine | ~2.9-3.2 | Side chain rotamer population |

| Aromatic (Hδ, Hε) | Tyrosine | ~6.9 and ~7.2 | Ring environment, stacking interactions |

Values are estimates based on standard chemical shifts of amino acids in peptides and are subject to change based on pH, temperature, and specific conformation.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules like peptides. portlandpress.com The technique is exceptionally sensitive to the conformation of the peptide backbone. researchgate.net

While dipeptides are too short to form canonical secondary structures like α-helices or β-sheets, their CD spectra provide a unique fingerprint of their conformational ensemble. Proline-containing peptides often exhibit a propensity to adopt a polyproline II (PPII) helix conformation, a left-handed extended helix. The CD spectrum of a peptide with significant PPII character is distinct from that of a "random coil" or disordered peptide.

A PPII conformation typically shows a strong negative band around 205 nm and a weak positive band near 225 nm. In contrast, a random coil peptide generally displays a single, more intense negative band below 200 nm. The CD spectrum of this compound would be analyzed to determine if its conformational ensemble is dominated by PPII-like structures or is more accurately described as disordered. The aromatic side chain of tyrosine also contributes to the CD signal in the near-UV region (250-300 nm), providing information about the chirality of its local environment.

| Conformation | Positive Band (λ_max) | Negative Band (λ_max) |

|---|---|---|

| α-Helix | ~192 nm | ~208 nm, ~222 nm |

| β-Sheet | ~195 nm | ~217 nm |

| Polyproline II (PPII) | ~225 nm | ~205 nm |

| Random Coil | ~212 nm | ~198 nm |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of dipeptides like this compound. These methods probe the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure and the chemical environment of its functional groups. acs.org The analysis of these spectra allows for the identification and characterization of the key functional moieties within the dipeptide.

For this compound, the spectrum is a composite of the vibrations from the hydroxyproline ring, the tyrosine aromatic side chain, the peptide backbone, and the terminal amino and carboxyl groups. While a dedicated spectrum for this compound is not widely published, data from analyses of the L-proline-L-tyrosine dipeptide and related structures provide a strong basis for assigning the expected vibrational bands. researchgate.net

The amide I and amide III bands are particularly sensitive to the conformation of the peptide backbone. springernature.com The amide I band, primarily associated with the C=O stretching vibration of the peptide bond, typically appears in the 1600-1700 cm⁻¹ region. The amide III band, a more complex mode involving N-H in-plane bending and C-N stretching, is found in the 1200-1300 cm⁻¹ range. The precise positions of these bands can yield information about the secondary structure and hydrogen bonding patterns.

The tyrosine residue contributes several characteristic bands. The ring breathing vibration of the p-substituted benzene (B151609) ring of tyrosine is a strong and sharp band in the Raman spectrum, typically observed around 830-850 cm⁻¹. researchgate.net Other ring stretching modes appear in the 1500-1620 cm⁻¹ region. escholarship.orgnih.gov The vibrations of the pyrrolidine ring of hydroxyproline and the C-O and O-H vibrations from the hydroxyl groups on both residues also contribute to the complexity of the spectra.

Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on data from analogous compounds. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| N-H Stretch | Amine (NH₃⁺) / Amide | 3200 - 3400 | IR, Raman |

| O-H Stretch | Carboxyl / Hydroxyl | 3000 - 3300 (broad) | IR |

| C-H Stretch (aromatic) | Tyrosine Ring | 3000 - 3100 | IR, Raman |

| C-H Stretch (aliphatic) | Hydroxyproline Ring | 2850 - 3000 | IR, Raman |

| C=O Stretch (Amide I) | Peptide Backbone | 1630 - 1680 | IR, Raman |

| N-H Bend / C=C Stretch | Amine (NH₃⁺) / Tyrosine Ring | 1590 - 1610 | IR, Raman |

| C=C Stretch | Tyrosine Ring | ~1515 | IR, Raman |

| CH₂ Scissoring | Hydroxyproline Ring | ~1450 | IR, Raman |

| C-N Stretch / N-H Bend (Amide III) | Peptide Backbone | 1250 - 1350 | IR, Raman |

| Ring Breathing | Tyrosine Ring | 830 - 850 | Raman |

X-ray Crystallography and Cryo-Electron Microscopy of this compound or its Complexes

Determining the precise three-dimensional arrangement of atoms in this compound requires high-resolution structural techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).

X-ray Crystallography is a powerful method for obtaining atomic-resolution structures of molecules that can be grown into well-ordered crystals. The process involves diffracting X-rays off the electron clouds of the atoms within the crystal lattice. Analysis of the resulting diffraction pattern allows for the calculation of an electron density map, from which a detailed 3D model of the molecule can be built.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large protein complexes and assemblies that are difficult to crystallize. americanpeptidesociety.orgnih.gov The method involves flash-freezing a solution of the molecule in vitreous ice and imaging it with an electron microscope at cryogenic temperatures. formulationbio.com Thousands of 2D projection images of individual particles are then computationally combined to reconstruct a 3D model.

For a small molecule like the dipeptide this compound, single-particle cryo-EM is not a suitable technique due to the low molecular weight and insufficient signal-to-noise ratio. However, cryo-EM could be employed to study the structure of this compound when it is part of a much larger complex, such as being bound to a receptor protein or integrated into a self-assembled peptide nanostructure. rsc.orgacs.org In such cases, cryo-EM could provide invaluable information about the conformation the dipeptide adopts in its biologically relevant, complexed state.

Influence of Post-Translational Modifications on Dipeptide Backbone and Side-Chain Conformations

The structure and conformation of the this compound dipeptide can be significantly influenced by further post-translational modifications (PTMs). The initial hydroxylation of proline to form hydroxyproline is itself a PTM that profoundly impacts peptide structure. The hydroxyl group of hydroxyproline provides an additional site for hydrogen bonding, which is crucial for stabilizing the collagen triple helix. nih.govnih.gov The constrained pyrrolidine ring of hydroxyproline also restricts the conformational freedom of the peptide backbone. consensus.app

Beyond the inherent hydroxylation, both the hydroxyproline and tyrosine residues can undergo additional modifications that alter the dipeptide's physicochemical properties and conformation.

Glycosylation of Hydroxyproline: The hydroxyl group on the hydroxyproline residue can be a site for O-glycosylation, typically involving the attachment of arabinose or galactose residues. nih.gov The addition of these bulky and hydrophilic sugar moieties can have several effects:

Steric Influence: The attached carbohydrate can sterically hinder certain backbone or side-chain conformations, favoring others.

Solubility: Glycosylation generally increases the hydrophilicity of the peptide.

Hydrogen Bonding: The sugar's hydroxyl groups provide new opportunities for intra- and intermolecular hydrogen bonding, potentially forming water bridges that stabilize specific conformations. nih.gov Studies on the synthesis of glycopeptides containing arabinosylated hydroxyproline have been undertaken to explore how these modifications impact peptide conformation and activity. acs.org

Modification of Tyrosine: The tyrosine residue is susceptible to several PTMs, including phosphorylation, sulfation, and nitration. nih.govresearchgate.net

Sulfation: The addition of a sulfate (B86663) group to the tyrosine hydroxyl moiety (forming sulfotyrosine) introduces a significant negative charge. This can induce major conformational changes due to electrostatic repulsion or the formation of new salt bridges. The presence of acidic amino acids near the tyrosine residue often promotes sulfation. nih.gov

Phosphorylation: Similar to sulfation, phosphorylation adds a bulky, negatively charged phosphate (B84403) group, which is a key mechanism in cellular signaling. This modification can dramatically alter the dipeptide's interaction with other molecules and its preferred conformation.

Nitration: The addition of a nitro group to the aromatic ring of tyrosine can occur under conditions of oxidative stress. researchgate.net This modification can alter the electronic properties of the ring and its hydrogen-bonding capabilities.

The combination of these potential modifications can lead to a wide array of structurally and functionally distinct forms of the this compound dipeptide.

Enzymatic Interactions and Biocatalysis Involving Hydroxyprolyl Tyrosine Motifs

Enzymes Mediating Hydroxylation of Proline Residues within Peptide Substrates (e.g., Prolyl Hydroxylases)

Prolyl hydroxylases are a family of enzymes that catalyze the hydroxylation of proline residues in peptide chains, a critical post-translational modification for the structure and function of many proteins, most notably collagen. nih.govwikipedia.org These enzymes belong to the class of alpha-ketoglutarate-dependent hydroxylases and require Fe2+, 2-oxoglutarate, and O2 as co-substrates, with ascorbate (B8700270) acting as a cofactor to maintain the iron in its reduced state. wikipedia.orgtandfonline.com

The hydroxylation reaction involves the incorporation of one oxygen atom from O2 into the proline residue, forming 4-hydroxyproline (B1632879), while the other oxygen atom is incorporated into succinate, which is formed from the decarboxylation of 2-oxoglutarate. tandfonline.com

The substrate specificity of prolyl 4-hydroxylases (P4Hs) has been extensively studied. While the enzyme can hydroxylate proline residues in various sequence contexts, the minimal substrate requirement is typically a Pro-Gly sequence embedded within a larger peptide. nih.gov The presence of a tyrosine residue adjacent to the proline can influence the efficiency of hydroxylation, although it is not a primary recognition determinant. The enzyme's peptide-substrate-binding domain recognizes polyproline II-type helical structures, and the affinity for the substrate increases with the length of the peptide chain. nih.gov

| Enzyme Family | EC Number | Cofactors/Co-substrates | Minimal Substrate Motif | Catalytic Mechanism |

|---|---|---|---|---|

| Prolyl 4-Hydroxylases (P4Hs) | EC 1.14.11.2 | Fe2+, 2-oxoglutarate, O2, Ascorbate | X-Pro-Gly | Oxidative decarboxylation of 2-oxoglutarate coupled to proline hydroxylation |

Research has shown that while the X-Pro-Gly triplet is the canonical substrate, other sequences can also be hydroxylated, albeit at lower rates. nih.gov The conformation of the peptide substrate, particularly the Cγ-endo ring pucker of the proline residue, is a key factor for recognition by P4H. nih.gov

Enzymes Involved in Tyrosine Phosphorylation within Peptide Substrates (e.g., Tyrosine Kinases)

Tyrosine kinases are a large and diverse family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to the hydroxyl group of tyrosine residues in proteins. wikipedia.org This reversible phosphorylation event is a fundamental mechanism in signal transduction, regulating a vast array of cellular processes including growth, differentiation, and metabolism. wikipedia.orgjove.com

The catalytic mechanism of tyrosine kinases involves the binding of both ATP and the tyrosine-containing substrate to the active site. The terminal phosphate group of ATP is then transferred to the tyrosine residue, resulting in a phosphorylated protein and ADP. wikipedia.org The activation of receptor tyrosine kinases is often initiated by ligand binding to the extracellular domain, which leads to receptor dimerization and trans-autophosphorylation of tyrosine residues in the cytoplasmic domain. jove.comnih.gov

The substrate specificity of tyrosine kinases is determined by the amino acid sequence surrounding the target tyrosine residue. researchgate.netnih.goved.ac.uk While there is no single consensus sequence for all tyrosine kinases, specific kinases exhibit preferences for certain amino acids at positions flanking the tyrosine. nih.govresearchgate.net For instance, the presence of acidic residues or proline in the vicinity of the tyrosine can influence its recognition and phosphorylation by specific kinases. tmc.edu The presence of a hydroxyproline (B1673980) residue adjacent to tyrosine could potentially influence the local conformation of the peptide and thereby affect its interaction with the kinase active site.

| Enzyme Family | EC Number | Phosphate Donor | General Substrate Determinants | Catalytic Mechanism |

|---|---|---|---|---|

| Protein Tyrosine Kinases (PTKs) | EC 2.7.10.2 | ATP | Amino acid sequence surrounding the target tyrosine | Transfer of the γ-phosphate from ATP to the tyrosine hydroxyl group |

Studies using peptide libraries have been instrumental in elucidating the substrate preferences of various tyrosine kinases. nih.govsemanticscholar.org These studies have revealed that the specificity is not solely dependent on the primary sequence but also on the three-dimensional structure of the substrate. researchgate.net

Enzymes Catalyzing Tyrosine Sulfation within Peptide Substrates (e.g., Tyrosylprotein Sulfotransferases)

Tyrosine sulfation is a post-translational modification that involves the addition of a sulfate (B86663) group to the hydroxyl group of a tyrosine residue. This modification is catalyzed by tyrosylprotein sulfotransferases (TPSTs), which are Golgi-resident enzymes. nih.govwikipedia.org Tyrosine sulfation plays a crucial role in mediating protein-protein interactions in various biological processes, including inflammation and viral entry. wikipedia.org

The sulfate donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). wikipedia.orgmdpi.com The catalytic mechanism of TPSTs is proposed to be an SN2-like in-line displacement, where the deprotonated hydroxyl group of the tyrosine residue attacks the sulfur atom of PAPS. nih.govwikipedia.org

The substrate specificity of TPSTs is largely determined by the presence of acidic amino acids in the vicinity of the target tyrosine residue, typically within five residues N-terminal or C-terminal to the tyrosine. wikipedia.orgnih.gov The presence of a hydroxyproline residue near the tyrosine could potentially influence the local electrostatic environment and peptide conformation, thereby affecting its recognition by TPSTs. Structural studies of TPSTs in complex with substrate peptides have revealed that the peptides adopt an L-shaped conformation in the active site. nih.govnih.gov

| Enzyme Family | EC Number | Sulfate Donor | Key Substrate Determinants | Proposed Catalytic Mechanism |

|---|---|---|---|---|

| Tyrosylprotein Sulfotransferases (TPSTs) | EC 2.8.2.20 | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Presence of acidic residues near the target tyrosine | SN2-like in-line displacement |

There are two known isoforms of TPST in humans, TPST-1 and TPST-2, which share a high degree of sequence identity but exhibit some differences in their substrate specificities. wikipedia.orgnih.gov

Glycosyltransferases Acting on Hydroxyproline Residues in Peptides

Glycosylation is a widespread post-translational modification that involves the attachment of carbohydrate moieties to proteins. Hydroxyproline residues, particularly in plant and some animal proteins, can serve as acceptor sites for glycosylation. This process is catalyzed by a diverse group of enzymes known as glycosyltransferases. researchgate.netlsu.edu

Glycosyltransferases catalyze the transfer of a monosaccharide from an activated sugar donor, such as a nucleotide sugar, to the hydroxyl group of the hydroxyproline residue. wikipedia.org The mechanism of glycosyltransfer can be either retaining or inverting, depending on the stereochemistry of the anomeric bond of the donor sugar. wikipedia.org

In plants, hydroxyproline-rich glycoproteins (HRGPs) are extensively glycosylated with arabinose and galactose residues. researchgate.netlsu.edu The specific glycosyltransferases involved in this process recognize not only the hydroxyproline residue but also the surrounding peptide sequence. The presence of a tyrosine residue adjacent to the hydroxyproline could influence the accessibility of the hydroxyl group to the glycosyltransferase. In some organisms, complex glycans can be attached to hydroxyproline residues in cytoplasmic and nuclear proteins. ffame.orgnih.gov

| Enzyme Family | EC Number | Sugar Donors | Acceptor Residue | General Mechanism |

|---|---|---|---|---|

| Glycosyltransferases | EC 2.4.x.x | Nucleotide sugars (e.g., UDP-arabinose, UDP-galactose) | Hydroxyproline | Transfer of a monosaccharide to the hydroxyl group of hydroxyproline |

Enzymatic Degradation Pathways of Hydroxyprolyl-Tyrosine and Related Dipeptides (e.g., catabolism of Hyp and Tyr)

The catabolism of hydroxyproline and tyrosine, whether as free amino acids or as part of dipeptides, involves distinct enzymatic pathways. Following the degradation of proteins like collagen, dipeptides such as this compound can be released. The initial step in the degradation of such dipeptides is often catalyzed by dipeptidases.

The degradation of hydroxyproline itself involves a series of enzymatic reactions that ultimately lead to the formation of glyoxylate (B1226380) and pyruvate. nih.govnih.gov This pathway is crucial for preventing the accumulation of hydroxyproline, which cannot be re-utilized for protein synthesis. nih.gov Genetic defects in the enzymes of this pathway can lead to metabolic disorders. nih.govnih.gov

The catabolism of tyrosine is a multi-step process that begins with the action of tyrosine aminotransferase, which converts tyrosine to 4-hydroxyphenylpyruvate. Subsequent enzymatic reactions lead to the formation of fumarate (B1241708) and acetoacetate, which can then enter central metabolic pathways.

The degradation of the this compound dipeptide would likely involve initial cleavage by a dipeptidase, followed by the independent catabolism of the resulting free hydroxyproline and tyrosine amino acids through their respective pathways.

Substrate Specificity and Mechanistic Studies of Enzymes Interacting with this compound Motifs

The substrate specificity of the enzymes discussed above is a critical aspect of their biological function, ensuring that modifications occur at the correct sites within proteins. Mechanistic studies, often employing techniques such as X-ray crystallography, site-directed mutagenesis, and kinetic analyses, have provided detailed insights into how these enzymes recognize and catalyze reactions on their substrates.

While much is known about the substrate requirements of these enzymes in the context of larger peptides and proteins, the specific recognition and processing of a simple this compound dipeptide as a primary substrate for these modifying enzymes is not well-documented. It is more likely that this motif, when present within a larger polypeptide chain, contributes to the local structural features that are recognized by the respective enzymes.

Molecular Recognition and Biomolecular Interactions of Hydroxyprolyl Tyrosine

Investigation of Binding Affinities and Kinetics with Protein Domains (e.g., SH2, PTB Domains for Phosphotyrosine)

The recognition of specific amino acid sequences by protein interaction domains is fundamental to cellular signaling. Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains are well-characterized modules that specifically bind to peptides containing phosphorylated tyrosine (pTyr) residues, acting as crucial nodes in signal transduction cascades. nih.gov The binding of these domains to their target phosphopeptides is typically of high affinity, with dissociation constants (Kd) often in the low nanomolar range. whitelabs.org This high affinity is a result of very high association rates (kon) and rapid dissociation rates (koff), which allows for the dynamic and rapid exchange of signaling proteins at phosphorylation sites. nih.govnih.gov

While SH2 and PTB domains are known to recognize phosphotyrosine, direct binding studies detailing the affinities and kinetics of Hydroxyprolyl-Tyrosine with these domains are not extensively documented in current literature. The primary recognition motif for these domains is the phosphate (B84403) group on the tyrosine. However, modifications to adjacent residues, such as the hydroxylation of proline, can influence the local peptide conformation and thereby modulate binding interactions.

Research on dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1) has revealed a critical preceding step to tyrosine phosphorylation. In these kinases, the hydroxylation of a highly conserved proline residue is essential for the subsequent auto-phosphorylation of a key tyrosine in the activation loop. nih.gov This indicates that proline hydroxylation acts as a priming event, making the tyrosine residue accessible for phosphorylation, which in turn creates the binding site for SH2 or PTB domains. This establishes an indirect but critical role for the hydroxyproline (B1673980) moiety in mediating these protein-protein interactions.

Key kinetic and affinity parameters for the interaction of SH2 domains with various phosphotyrosine (pY) peptides are summarized below, illustrating the typical range of these interactions.

| Interacting Molecules | Dissociation Constant (Kd) | Association Rate (kon) | Dissociation Rate (koff) |

| N-p85 SH2 + pY-727 peptide | 3.40 nM | >10^6 /M/s | Not specified |

| C-p85 SH2 + pY-628 peptide | 0.34 nM | >10^6 /M/s | Not specified |

| General pTyr-peptide + SH2 | 0.3 to 3 nM | 3 x 10^7 to 40 x 10^7 /M/s | 0.11 to 0.19 /s |

This table presents data for phosphotyrosine-containing peptides as a reference for the binding characteristics of SH2 domains. whitelabs.orgnih.gov

Role of this compound Motifs in Protein-Protein Interactions

The physicochemical properties of tyrosine make it one of the most effective amino acids for mediating molecular recognition in protein-protein interactions. nih.gov Its aromatic side chain can participate in a wide range of interactions, including hydrophobic, pi-stacking, and hydrogen bonding. When positioned within a peptide motif, tyrosine often serves as an anchor point for binding.

The presence of a hydroxyproline residue adjacent to tyrosine introduces significant conformational rigidity. Proline-rich motifs are recognized by a variety of protein domains, including SH3 and WW domains. researchgate.net The post-translational hydroxylation of proline, most famously in collagen, further defines the structure. For instance, specific 3-hydroxyproline (B1217163) (3Hyp) motifs have been identified in tendon type I collagen, such as the (GPP)n repeat at the C-terminus, which are distinct from other hydroxylation sites. nih.gov This suggests that different proline hydroxylation patterns can create unique structural classes of binding sites.

Therefore, a this compound motif combines the conformational constraints imposed by the hydroxylated imino acid with the versatile binding surface of the tyrosine. This combination can lead to highly specific and stable interactions, where the hydroxyproline dictates the backbone presentation of the tyrosine side chain, optimizing it for insertion into a specific binding pocket on a partner protein. The interaction between proline and tyrosine side chains is a frequently observed feature in the structures of protein-peptide complexes. researchgate.net

Mechanistic Insights into Peptide-Mediated Signal Transduction Pathways

Signal transduction pathways mediated by Receptor Tyrosine Kinases (RTKs) are central to cellular communication, regulating processes like cell growth, differentiation, and metabolism. frontiersin.orgabmole.com The canonical mechanism begins with a ligand binding to its RTK, which induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular domain. youtube.com

These newly formed phosphotyrosine residues serve as high-affinity docking sites for intracellular signaling proteins containing SH2 or PTB domains. nih.gov This recruitment event is the critical step that relays the extracellular signal into the cell. Adaptor proteins like Grb2, upon binding to a phosphotyrosine site via their SH2 domain, can recruit other proteins (like SOS) to the membrane, initiating downstream cascades such as the Ras-MAPK pathway. nih.gov Similarly, enzymes like Phospholipase C-gamma (PLC-γ) and Phosphatidylinositol 3-kinase (PI3-K) are recruited and activated upon binding to specific phosphotyrosine sites on activated receptors. nih.govembopress.org

The role of proline hydroxylation adds another layer of regulation to this process. As demonstrated in DYRK1 kinases, prolyl-hydroxylation can function as a molecular switch that must be activated before tyrosine autophosphorylation can occur. nih.gov This suggests a mechanism where a cell can integrate signals from pathways regulating prolyl hydroxylase activity (which are often oxygen-dependent) with tyrosine kinase pathways. A this compound motif can thus be seen as a checkpoint, where the hydroxylation state of the proline residue gates the ability of the adjacent tyrosine to become phosphorylated and engage in downstream signaling. This phosphorylation is what controls the catalytic and biological activities of the receptors. nih.gov

Interactions with Other Biological Macromolecules (e.g., Nucleic Acids, Lipids)

While the primary role of this compound motifs is in protein-protein interactions, its constituent amino acids can also engage with other classes of biological macromolecules.

Nucleic Acids: Studies have shown that tyrosine residues within peptides can selectively recognize and bind to single-stranded nucleic acids. nih.gov This interaction is mediated by the stacking of the tyrosine's aromatic ring with the nucleic acid bases. This stacking leads to a quenching of tyrosine fluorescence, a phenomenon observed with both single-stranded and double-stranded DNA, although the stacking interaction itself is specific to single-stranded structures. nih.gov The presence of a rigid hydroxyproline could orient the tyrosine residue to enhance or modulate this stacking interaction.

Lipids: The connection between this compound and lipids is more frequently observed at a metabolic level. Metabolic studies have shown that IFN-γ stimulation can lead to an increase in both hydroxyproline and tyrosine, which correlates with changes in lipid classes such as phosphocholines (PC), sphingomyelins (SM), and phosphorylethanolamines (PE). nih.gov On a more direct interaction level, certain peptides lacking strong chromophores like tyrosine have been shown to interact with lipid components of bacterial cell membranes, such as lipid II, to form pores. mdpi.com While direct binding data for the this compound dipeptide with lipids is scarce, the hydrophobic nature of both residues suggests potential interactions with the lipid bilayer.

Bio-inspired Material Science Implications from Molecular Recognition Principles

The unique molecular recognition properties of the this compound motif provide a rich source of inspiration for the design of novel biomaterials.

Adhesive Materials: Tyrosine plays a central role in the adhesive properties of materials inspired by marine organisms. frontiersin.org Its catechol-like side chain can be oxidized to form highly adhesive and cross-linking moieties. The development of protein-based adhesives has shown that the bonding strength can be optimized by controlling the ratio of catechol units to tyrosine residues in protein components. researchgate.netdoaj.org Incorporating hydroxyproline into such materials could provide greater structural stability and control over the material's mechanical properties, mimicking the role of hydroxyproline in collagen.

Hydrogels and Structural Biomaterials: Hydroxyproline is a key component of collagen, where it is essential for the stability of the triple helix structure. mdpi.com Gelatins with lower hydroxyproline content exhibit weaker gel strength and lower melting points. mdpi.com Concurrently, tyrosine residues can be selectively functionalized to serve as bio-orthogonal cross-linking points in the creation of engineered protein hydrogels for applications like 3D cell culture. nih.gov A material designed with this compound motifs could therefore leverage the structural stability and self-assembly properties conferred by hydroxyproline, while using the tyrosine residue as a specific site for chemical cross-linking, functionalization, or mediating cell adhesion. This combination allows for the creation of materials with tunable mechanical properties and specific biochemical functionality.

Advanced Analytical Methodologies for Research on Hydroxyprolyl Tyrosine

Mass Spectrometry-Based Characterization and Identification

Mass spectrometry (MS) is a cornerstone technique for the analysis of protein modifications, offering unparalleled sensitivity and specificity. It provides critical information on molecular weight, amino acid sequence, and the nature and location of PTMs.

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which is the first step in identifying potential modifications. The hydroxylation of a proline residue results in a mass increase of +15.99 Da. nih.gov HR-MS can distinguish this from other potential modifications or amino acid substitutions with similar nominal masses. nih.govnih.gov For instance, a proline to leucine/isoleucine substitution would result in a mass increase of +16 Da, but accurate mass measurement can differentiate this from the addition of an oxygen atom. nih.gov

Tandem mass spectrometry (MS/MS) is essential for verifying the amino acid sequence and pinpointing the exact location of the modification. nih.gov In a typical bottom-up proteomics workflow, the protein is digested into smaller peptides, which are then analyzed. The peptide ions (precursor ions) are selected and fragmented, producing a spectrum of product ions (e.g., b- and y-ions). nih.gov The masses of these fragment ions allow for the reconstruction of the peptide sequence and the localization of the PTM. researchgate.net

Different fragmentation techniques can be employed. Collision-induced dissociation (CID) is common, but for labile modifications like sulfation, gentler methods such as Higher-energy C-trap dissociation (HCD) may be necessary to prevent the loss of the modification during analysis. nih.govyoutube.com In one study, CID was used to localize a +15.99 Da modification to a specific five-amino-acid segment (GGGPA) of a linker peptide. nih.gov Further MS3 analysis using a combination of CID and HCD was required to definitively confirm the modification as Proline→Hydroxyproline (B1673980) rather than an Alanine→Serine substitution. nih.gov

Table 1: Exemplary Mass Spectrometry Data for Hydroxyproline Modification

| Peptide Sequence | Modification | Expected Mass Shift (Da) | Observed Mass Shift (Da) | Key Fragment Ions for Localization | Reference |

|---|---|---|---|---|---|

| SLSLSPGGGGGPAR | Proline Hydroxylation | +15.9949 | +15.99 | Difference in y6 ions localized modification to GGGPAR segment | nih.gov |

| BsAbA Chain A | Proline Hydroxylation | +16 | +16 | Verified by co-chromatography with synthetic peptides | nih.gov |

| BsAbA Chain B | Di-hydroxylation of Prolines | +32 | +32 | Verified by co-chromatography with synthetic peptides | nih.gov |

Peptides containing hydroxyproline may also feature modifications on adjacent tyrosine residues, such as phosphorylation, sulfation, or glycosylation. These PTMs are critical for biological function. nih.govusp.org

Sulfation: Tyrosine O-sulfation is a common PTM that adds a sulfo group (-SO3), resulting in a mass increase of +79.957 Da. nih.govnih.gov This modification is isobaric with phosphorylation (mass increase of +79.9663 Da), meaning they have the same nominal mass. mdpi.com Ultra-high-resolution mass spectrometers like the Orbitrap or FT-ICR can distinguish between them based on the small mass difference of 9.5 mDa. mdpi.com However, the sulfate (B86663) group is highly labile and can be lost during CID fragmentation. nih.govresearchgate.net Therefore, analysis is often performed in negative ion mode, where the sulfated species is more stable, or by using methods that detect the neutral loss of 80 Da as a signature of sulfation. nih.govresearchgate.net In one case, a +80 Da modification on an antibody light chain was identified as sulfation based on accurate mass, isotopic distribution, and the complete neutral loss observed upon CID. nih.gov

Phosphorylation: Like sulfation, tyrosine phosphorylation adds approximately 80 Da to the peptide mass. Distinguishing it from sulfation can be achieved by high mass accuracy measurements or by enzymatic treatment with alkaline phosphatase, which removes phosphate (B84403) groups but not sulfate groups. nih.govelsevierpure.com MS/MS fragmentation patterns can pinpoint the exact tyrosine residue that is phosphorylated. nih.gov

Glycosylation: Tyrosine O-glycosylation, while less common than glycosylation on serine or threonine, has been identified in various proteins. nih.gov Glycosylation involves the attachment of complex carbohydrate chains, leading to heterogeneous and significant mass increases. nih.gov MS-based strategies for analyzing glycosylation involve digesting the glycoprotein, sometimes followed by enzymatic release of the glycans, and analyzing the peptides and/or the glycans separately. usp.orgfrontiersin.org The site of attachment can be determined by identifying glycopeptides using MS/MS, where characteristic oxonium fragment ions can indicate the presence of specific sugar residues. usp.org

Stable isotope labeling is a powerful technique for tracing the metabolic fate of amino acids and understanding the dynamics of PTMs. In this approach, cells or organisms are cultured in media containing amino acids labeled with heavy isotopes (e.g., ¹³C, ¹⁵N). nih.gov The resulting proteins incorporate these heavy amino acids, causing a predictable mass shift that can be detected by MS.

This strategy can be used to study the metabolism of tyrosine and the enzymes involved in proline hydroxylation. For example, by providing cells with ¹³C₉-labeled tyrosine, researchers can track its incorporation into proteins and its conversion into various metabolites. nih.govnih.gov This allows for the elucidation of metabolic pathways and the study of how they are affected by different conditions, such as stress. nih.gov In metabolic studies, deuterated tyrosine and its metabolites have been used to investigate their biotransformation by intestinal flora, identifying products like phenols and p-cresol (B1678582) through gas chromatography-mass spectrometry. nih.gov Isotope tags for relative and absolute quantification (iTRAQ) can also be used, where different samples are labeled with isobaric tags. Upon MS/MS fragmentation, the tags release reporter ions of different masses, allowing for simultaneous identification and quantification of peptides across multiple samples. researchgate.net

Chromatographic and Electrophoretic Techniques for Separation and Purification

Prior to mass spectrometric analysis, the complex mixture of proteins or peptides must be separated. Chromatography and electrophoresis are the primary methods used for this purpose, providing the necessary resolution to isolate molecules of interest.

HPLC and its higher-resolution version, UHPLC, are indispensable tools for both analyzing and purifying peptides and proteins. uhplcs.com These techniques separate molecules based on their physicochemical properties as they pass through a column containing a stationary phase. nih.gov

Analytical Applications: Reversed-phase HPLC (RP-HPLC) is the most common mode for peptide analysis. It separates peptides based on their hydrophobicity. nih.gov The addition of a hydroxyl group to proline makes a peptide more hydrophilic, causing it to elute earlier from an RP-HPLC column than its non-hydroxylated counterpart. nih.gov This shift in retention time can be used as an initial indicator of hydroxylation. UHPLC systems use columns with smaller particles, providing higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. thermofisher.combiotecha.lt

Preparative Applications: The goal of preparative HPLC is to isolate and purify a specific compound in larger quantities for further analysis or use. ijrpr.comeuropeanpharmaceuticalreview.com This involves using larger columns and higher flow rates to handle greater sample loads. ijrpr.com Fractions containing the peptide of interest, such as one containing a hydroxyprolyl-tyrosine motif, can be collected after separation for subsequent characterization by MS, NMR, or other techniques. lcms.cz

Table 2: Chromatographic Separation of Modified Peptides

| Technique | Peptide Status | Observation | Significance | Reference |

|---|---|---|---|---|

| RP-HPLC | Unmodified vs. Hydroxylated | Hydroxylated peptide elutes ~2 minutes earlier | Hydroxylation increases peptide hydrophilicity, altering retention time | nih.gov |

| Analytical Cation Exchange Chromatography | Main species vs. Acidic variant | Detected an acidic peak accounting for 20% of the sample | Indicated presence of a negatively charged modification (later identified as sulfation) | nih.gov |

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in a narrow capillary filled with a conductive buffer. labcompare.com It offers distinct advantages, including high separation efficiency, rapid analysis times, and minimal sample consumption. mdpi.com

Different modes of CE can be applied. Capillary zone electrophoresis (CZE), the simplest form, separates ions based on their electrophoretic mobility. labcompare.comspringernature.com This makes it highly suitable for separating peptides where PTMs like phosphorylation or sulfation alter the net charge. These modifications introduce negative charges, causing the modified peptides to migrate differently in the electric field compared to their unmodified counterparts. CE can serve as a complementary technique to HPLC, as it separates molecules based on a different principle, which is useful for purity assessment and characterization of complex peptide mixtures. mdpi.com The high resolving power of CE allows for the separation of species that may co-elute in HPLC, providing a more comprehensive analytical profile. labcompare.com

Immunoaffinity-Based Enrichment and Detection Methods for Peptide Studies